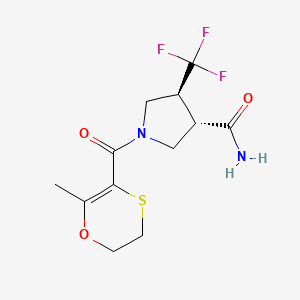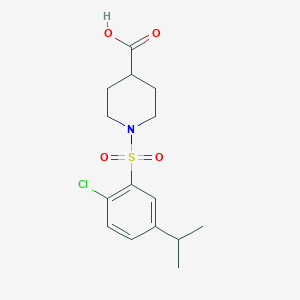![molecular formula C9H13NO4S2 B6693107 2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid](/img/structure/B6693107.png)
2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Sulfonylation: The thiophene ring is then sulfonylated using reagents like sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Amination: The sulfonylated thiophene is reacted with isopropylamine to form the sulfonylamino derivative.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group.
Thiophene-3-sulfonic acid: Contains a sulfonic acid group on the thiophene ring.
2-(Thiophen-3-yl)acetic acid: Similar structure but lacks the sulfonylamino group.
Uniqueness
2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid is unique due to the presence of both the sulfonylamino and acetic acid groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-7(2)10(5-9(11)12)16(13,14)8-3-4-15-6-8/h3-4,6-7H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNKFNQSEXTUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)S(=O)(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-4,5-difluoro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide](/img/structure/B6693030.png)



![(3aR,7aS)-5-(indolizine-2-carbonyl)-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6693050.png)
![(3aR,7aS)-1-propan-2-yl-5-[3-(2-propan-2-ylimidazol-1-yl)propanoyl]-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6693059.png)
![2-[(2-Chloro-5-propan-2-ylphenyl)sulfonylamino]acetic acid](/img/structure/B6693060.png)
![3-[(2-Chloro-5-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B6693067.png)
![2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonylamino]acetic acid](/img/structure/B6693073.png)

![1-[3-(2-Methoxyethylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B6693090.png)

![1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B6693099.png)
![1-[2-(3-Chlorophenyl)ethylsulfonyl]piperidine-2-carboxylic acid](/img/structure/B6693112.png)
